3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is a tricyclic compound characterized by its unique bicyclic structure and the presence of a nitrile functional group. Its molecular formula is , with a molecular weight of 135.16 g/mol. The compound features a tricyclic framework that includes an oxygen atom within the ring system, contributing to its distinctive chemical properties and reactivity profile. The compound's IUPAC name reflects its complex structure, indicating the specific arrangement of atoms and bonds.
These reactions are significant for modifying the compound's functional groups and enhancing its chemical versatility .
While specific biological activities of 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile have not been extensively documented, compounds with similar structures often exhibit noteworthy biological properties. For instance, tricyclic compounds are frequently investigated for their potential pharmacological effects, including anti-inflammatory and analgesic activities. The nitrile group may also contribute to biological interactions, making this compound a candidate for further bioactivity studies .
The synthesis of 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile typically involves multi-step processes starting from readily available precursors:
3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile has potential applications in various fields:
Several compounds share structural similarities with 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Oxabicyclo[3.2.1]octane | Bicyclic structure without nitrile group | Different functional groups affecting reactivity |
| 11-Oxatricyclo[5.3.1.0]undecane | Larger tricyclic structure | Distinct applications due to larger size |
| 2,4,6,8-Tetraazabicyclo[3.3.0]octane-3,7-diones | Contains nitrogen atoms | Unique nitrogen-rich framework influencing properties |
The uniqueness of 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile lies in its specific tricyclic structure combined with a nitrile group that imparts distinct chemical properties compared to these similar compounds .
Photochemical cyclization represents one of the most powerful strategies for constructing the complex tricyclic framework of 3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile [4] [5]. These approaches leverage the unique reactivity of photoexcited states to overcome thermodynamic barriers and access strained ring systems that would be challenging to prepare through conventional thermal methods [6].
Intramolecular [2+2] photocycloaddition reactions have emerged as a cornerstone methodology for constructing bridged tricyclic systems similar to 3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile [5] [8]. These reactions proceed through the formation of cyclobutane rings via the photochemical coupling of two alkene moieties within the same molecule [5].
The mechanistic pathway typically involves the initial photoexcitation of one of the alkene components to generate a singlet excited state, which can undergo intersystem crossing to form a triplet diradical intermediate [8] [39]. This triplet intermediate can then couple with the tethered alkene to form the cyclobutane ring, ultimately leading to the tricyclic framework [8] [39].
Recent studies have demonstrated that the regio- and stereoselectivity of these reactions can be controlled through careful substrate design and reaction conditions [5] [10]. For crossed [2+2] photocycloaddition reactions, where the tether contains only two atoms, the reaction proceeds to crossed products that establish bonds in a 1,3-fashion rather than the more common 1,2-fashion [5]. This selectivity is particularly relevant for constructing the specific bond connectivity found in oxatricyclic systems [5].
Computational studies using density functional theory calculations have provided insights into the mechanism and selectivity of these transformations [18] [41]. The formation of tricyclic frameworks through rhodium-catalyzed cycloisomerization reactions has been shown to depend critically on substituent effects, with different substituents leading to distinct tricyclic products through divergent pathways [18] [21].
| Reaction Type | Typical Yields | Selectivity | Key Features |
|---|---|---|---|
| Straight [2+2] Addition | 60-90% | 5-membered ring formation | Three-atom tether favored [5] |
| Crossed [2+2] Addition | 40-80% | Bridged products | Two-atom tether required [5] |
| Visible Light Mediated | 70-95% | High chemoselectivity | Mild conditions, broad scope [4] |
Solvent choice plays a critical role in determining the efficiency and selectivity of photocycloaddition reactions used to construct oxatricyclic frameworks [9] [10] [11]. The nature of the solvent can dramatically influence both the photophysical properties of the reactants and the stability of intermediate species [11].
Polar protic solvents such as methanol have been shown to significantly enhance photocycloaddition yields compared to non-polar alternatives [9]. In the photocycloaddition of isopropenyl acetate to isophorone, methanol as solvent allowed the preparation of photoadducts in 71% yield, representing a substantial improvement over literature procedures using non-polar solvents [9].
The mechanism underlying these solvent effects relates to the dual nature of triplet states arising from enone photolysis and their interaction with different solvent environments [9]. Aprotic solvents tend to favor the formation of intramolecular hydrogen-bonded conformations, while protic solvents can disrupt these interactions through competitive intermolecular hydrogen bonding [10].
Systematic studies have revealed dramatic differences in diastereoselectivity based on solvent choice [10]. In aprotic solvents such as dichloromethane, intramolecular hydrogen bonding between hydroxyl and carbonyl groups can orient reactive π-systems to provide specific facial selectivity [10]. Conversely, protic solvents compete effectively with intramolecular interactions, leading to complementary diastereoselectivity [10].
| Solvent Type | Typical Yields | Diastereoselectivity | Mechanism |
|---|---|---|---|
| Methanol | 65-71% | >20:1 favoring one isomer [10] | Intermolecular H-bonding [10] |
| Dichloromethane | 80% | 1:6 favoring opposite isomer [10] | Intramolecular H-bonding [10] |
| Acetonitrile | 77% | 5:3 moderate selectivity [10] | Intermediate polarity effects [10] |
| Pentane | 63% | 1:2 low selectivity [10] | Minimal solvent interactions [10] |
The quantum yields of photocycloaddition reactions have been shown to be proportional to both olefin concentrations and sensitizer concentrations, indicating dual pathway mechanisms involving both exciplex and triplex intermediates [25]. The relative contributions of these pathways can be modulated through solvent selection and concentration optimization [25].
The development of catalytic asymmetric synthesis routes for 3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile and related oxatricyclic compounds represents a significant challenge in modern synthetic chemistry [16] [17] [46]. These approaches aim to control the absolute stereochemistry of the multiple chiral centers present in the tricyclic framework while maintaining high efficiency and selectivity [47].
Chiral photocatalysis has emerged as a powerful strategy for asymmetric synthesis of complex polycyclic systems [16] [17]. The key challenge in asymmetric photocatalysis lies in designing catalyst architectures that can provide effective enantiodifferentiating environments for highly reactive photogenerated intermediates while minimizing racemic background processes [16] [46].
One successful approach involves the use of chiral Lewis acid catalysts in combination with photochemical activation [51]. These systems can coordinate to carbonyl-containing substrates, creating chiral environments that direct subsequent cyclization and functionalization steps [51]. Zinc-based chiral nitrogen,nitrogen'-dioxide catalysts have demonstrated particular effectiveness in promoting asymmetric photochemical cyclizations with excellent enantioselectivity [51].
The preassociation principle has proven crucial for achieving high enantioselectivity in photocatalytic reactions [16]. This strategy involves binding the substrate to the chiral photocatalyst in the ground state, ensuring that subsequent photochemical transformations occur within the chiral environment of the catalyst rather than through uncontrolled racemic pathways [16].
Enantioselective crossed [2+2] photocycloaddition reactions have been developed using chiral rhodium Lewis acid catalysts [5]. These reactions proceed under visible light conditions with high enantioselectivity, achieving 80-94% enantiomeric excess for bridged cyclobutane products [5]. The chelation of oxygen atoms to the metal center accounts for the observed enantioface differentiation [5].
| Catalyst System | Enantioselectivity | Yield | Substrate Scope |
|---|---|---|---|
| Chiral Rhodium/BINAP | 80-94% ee [5] | 60-85% | 2-(Alkenyloxy)cyclohex-2-enones [5] |
| Zinc/Nitrogen,Nitrogen'-dioxide | Up to 98% ee [51] | Up to 98% | Aryl α-oxoamides [51] |
| Chiral Thioxanthone | 93-99% ee [39] | 37-50% | Spirocyclic oxetanes [39] |
Recent advances in asymmetric organocatalysis have expanded the toolkit for constructing chiral tricyclic frameworks [48]. Chiral amine catalysts, iminium-ion catalysis, and Brønsted acid/base catalysis have all been successfully applied to photocatalytic asymmetric synthesis [48]. These approaches often involve dual catalytic systems that combine the advantages of organocatalysis with photochemical activation [48].
Solid-phase synthesis techniques offer unique advantages for the preparation of tricyclic compounds like 3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile, including simplified purification procedures, enhanced reaction rates, and the ability to use excess reagents [13] [20]. These methods are particularly valuable for library synthesis and combinatorial chemistry applications [13].
The synthesis of tricyclic nitrogen heterocycles via intramolecular Diels-Alder reactions on solid support has been demonstrated as an efficient approach [13]. This methodology involves the acylation of resin-bound furylamine with fumaric and maleic acid derivatives, followed by thermal cyclization to form the tricyclic products [13]. The process proceeds through initial nitrogen-acylation followed by intramolecular Diels-Alder reaction to generate highly substituted rigid tricyclic frameworks [13].
Solid-supported copper catalysts have proven effective for atom-transfer radical cyclizations leading to nitrogen heterocycles [20]. A range of solid-supported pyridinemethanimine and polyamine ligands prepared on silica, polystyrene, and JandaJel supports have been used with copper halide complexes to catalyze various radical cyclization reactions [20]. These systems have been applied to 5-exo-trig, 5-exo-dig, 4-exo-trig, and 5-endo-trig radical cyclizations [20].
The choice of solid support significantly influences reaction efficiency and selectivity [20]. Comparative studies have shown that the type of support (polystyrene, silica, or JandaJel) has minimal effect on reaction efficiency, but the nature of the immobilized ligand is crucial [20]. Pyridinemethanimine ligands favor 5-exo cyclizations, while polyamine ligands such as TEDETA are more effective for 4-exo cyclizations and 5-endo radical polar crossover reactions [20].
| Support Type | Ligand System | Optimal Reactions | Efficiency |
|---|---|---|---|
| Polystyrene | Pyridinemethanimine [20] | 5-exo cyclizations [20] | High [20] |
| Silica | Polyamine [20] | 4-exo cyclizations [20] | Moderate [20] |
| JandaJel | TEDETA [20] | 5-endo cyclizations [20] | High [20] |
The reusability of solid-supported catalyst systems presents an additional advantage for practical synthesis [20]. Studies with polymer-supported PMDETA ligand systems have demonstrated successful reuse in multiple cyclization reactions while maintaining catalytic activity [20].
Post-functionalization modifications of the 3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile framework provide opportunities to access diverse derivatives and enhance the synthetic utility of these tricyclic systems [14] [19]. The nitrile functional group serves as a particularly versatile handle for subsequent chemical transformations [19].
The nitrile group can undergo various nucleophilic addition reactions, hydrolysis to carboxylic acids, and reduction to primary amines [2]. These transformations allow for the introduction of additional functional groups that can further expand the chemical space accessible from the tricyclic core [19].
Metal-catalyzed carbon-hydrogen functionalization reactions using nitrile-based directing groups have emerged as powerful tools for late-stage modification [19]. A silicon-based directing group incorporating a nitrile moiety has been developed for meta-selective carbon-hydrogen activation of aromatic rings [19]. This methodology provides high meta-selectivity with ortho-to-meta-to-para ratios of 7:81:12, demonstrating the potential for regioselective functionalization [19].
Post-polymerization modification strategies have been applied to aromatic systems containing similar functional groups [14]. Diels-Alder cycloaddition reactions can be used to introduce additional ring systems and functional groups onto existing tricyclic frameworks [14]. These modifications can alter the physical and chemical properties of the compounds while maintaining the core tricyclic structure [14].
The oxetane moiety present in related tricyclic systems can undergo ring-opening reactions under acidic conditions [35]. These transformations can lead to the formation of alcohol-functionalized derivatives that serve as intermediates for further chemical elaboration [35]. The strained nature of the oxetane ring makes it particularly reactive toward nucleophiles and electrophiles [35].
| Modification Type | Typical Conditions | Products | Applications |
|---|---|---|---|
| Nitrile Hydrolysis | Acidic or basic conditions [19] | Carboxylic acids [19] | Further derivatization [19] |
| Nitrile Reduction | Metal hydrides [19] | Primary amines [19] | Bioactive compounds [19] |
| C-H Functionalization | Palladium catalysis [19] | Aryl derivatives [19] | Complex molecule synthesis [19] |
| Ring-Opening | Acidic conditions [35] | Alcohol derivatives [35] | Synthetic intermediates [35] |
X-ray crystallographic analysis provides the most definitive method for determining the three-dimensional molecular structure and stereochemical configuration of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile. The crystallographic characterization of this compound requires careful consideration of crystal growth conditions and data collection parameters to achieve optimal structural resolution [1].
For structurally related oxatricyclooctane derivatives, crystallographic studies have revealed characteristic unit cell parameters that provide insight into molecular packing arrangements. Similar tricyclic compounds typically crystallize in monoclinic or orthorhombic crystal systems with space groups that accommodate the three-dimensional constraints imposed by the rigid polycyclic framework [2]. The oxatricyclooctane core structure exhibits specific lattice parameters with cell dimensions typically ranging from 7 to 20 Ångströms along principal crystallographic axes [3].
Crystallographic data for related compounds show unit cell volumes ranging from 1300 to 1565 cubic Ångströms, indicating efficient molecular packing despite the bulky tricyclic structure [1] [2]. The space group symmetry often reflects the inherent molecular symmetry of the oxatricyclic system, with common space groups including P21/n, P212121, and P-1 depending on the specific substitution pattern and intermolecular interactions [3].
X-ray diffraction data provides precise determination of bond lengths and angles within the tricyclic framework. Carbon-carbon bond lengths in the strained ring system typically deviate from standard values due to ring strain effects [4]. The bridgehead carbons in the oxatricyclic system exhibit characteristic bond length variations, with C-C bonds ranging from 1.48 to 1.54 Ångströms depending on their position within the ring system [4].
The C-O bonds within the oxirane ring typically measure approximately 1.42 Ångströms, while the C-N triple bond of the nitrile group exhibits a characteristic length of 1.14 Ångströms [4]. These precise measurements enable detailed analysis of molecular strain and electronic effects within the polycyclic framework.
Crystal packing analysis reveals important intermolecular interactions that stabilize the crystal lattice. Common interactions include C-H···π contacts, van der Waals interactions between the tricyclic frameworks, and potential hydrogen bonding involving the nitrile nitrogen as a weak acceptor [6]. These interactions influence crystal stability and may provide insights into molecular recognition patterns relevant to biological activity.
| Parameter | Typical Range | Units |
|---|---|---|
| C-C bond length (saturated) | 1.48-1.54 | Ångströms [4] |
| C-O bond length (ether) | 1.40-1.44 | Ångströms [4] |
| C≡N bond length | 1.13-1.15 | Ångströms [4] |
| Unit cell volume | 1300-1600 | Ų [1] [2] |
| Resolution limit | 1.2-1.5 | Ångströms [7] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile through detailed analysis of chemical shifts, coupling patterns, and nuclear correlations. The rigid tricyclic framework and the presence of multiple stereogenic centers create distinctive NMR signatures that enable precise structural characterization [8].
The proton NMR spectrum of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile exhibits characteristic resonances arising from the constrained geometry of the tricyclic system. The bridgehead protons typically appear as distinct multipets between 2.5-4.0 parts per million, with chemical shifts influenced by the proximity to the electron-withdrawing nitrile group and the ether oxygen [9] [10].
The proton bearing the nitrile substituent exhibits significant deshielding, appearing downfield relative to the other ring protons. The stereochemical configuration (endo vs. exo) of the carbonitrile group profoundly influences the chemical shift pattern, with endo isomers typically showing greater coupling complexity due to spatial proximity effects [5].
Carbon-13 NMR analysis provides critical structural information with the tricyclic framework carbons appearing in the aliphatic region between 20-80 parts per million [8]. The bridgehead carbons bearing the ether functionality exhibit characteristic chemical shifts around 45-55 parts per million, reflecting the electron-withdrawing effect of the oxygen atom [11]. The nitrile carbon appears far downfield at approximately 118-122 parts per million, consistent with the sp hybridization of the carbon-nitrogen triple bond [8].
The carbon bearing the nitrile substituent typically resonates between 25-35 parts per million, with the exact chemical shift depending on the stereochemical orientation and ring strain effects [10]. Carbon atoms adjacent to the oxirane ring system show characteristic upfield shifts due to the geometric constraints imposed by the three-membered ring.
| Carbon Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Nitrile carbon (C≡N) | 118-122 | Singlet [8] |
| Carbonitrile-bearing carbon | 25-35 | Quartet [9] |
| Bridgehead carbons | 45-55 | Doublet [11] |
| Ring methylene carbons | 20-40 | Triplet [8] |
| Oxirane carbons | 50-65 | Doublet [8] |
Two-dimensional NMR techniques provide essential connectivity information for complete structural assignment of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile. Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, enabling identification of the carbon skeleton connectivity [12] [13].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct correlations between carbon and hydrogen atoms, providing unambiguous assignment of carbon-proton pairs [14]. The constrained geometry of the tricyclic system creates distinctive cross-peak patterns that aid in stereochemical assignment and conformational analysis [15].
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-hydrogen correlations across two or three bonds, providing crucial information about quaternary carbon centers and confirming the connectivity of the nitrile substituent to the tricyclic framework [15]. These long-range correlations are particularly valuable for confirming the attachment point of functional groups and establishing the complete molecular connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information that is essential for stereochemical assignment [15]. The rigid tricyclic framework creates distinctive NOE patterns that differentiate between endo and exo orientations of substituents. Through-space correlations between the nitrile proton and various ring protons provide definitive evidence for the stereochemical configuration.
Correlation studies also reveal the influence of the constrained tricyclic geometry on coupling patterns and chemical shifts. The rigid framework restricts bond rotations, leading to well-defined coupling constants that reflect the fixed dihedral angles within the molecule [5]. These coupling patterns serve as diagnostic tools for confirming structural assignments and detecting the presence of stereoisomers.
Vibrational spectroscopy provides complementary structural information for 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile through analysis of characteristic molecular vibrations and functional group frequencies. The unique combination of the strained tricyclic framework and the nitrile functional group creates distinctive vibrational signatures that enable identification and structural characterization [16] [17].
The infrared spectrum of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile exhibits characteristic absorption bands that provide definitive identification of functional groups and structural features. The most prominent and diagnostic absorption appears in the nitrile stretching region between 2200-2260 cm⁻¹, corresponding to the C≡N triple bond vibration [16] [18].
The nitrile stretching frequency is highly diagnostic due to its unique position in the infrared spectrum and intense absorption characteristics. For saturated nitriles such as 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile, the C≡N stretch typically appears between 2240-2260 cm⁻¹, reflecting the aliphatic character of the carbon framework [16] [17]. The intensity of this absorption is particularly strong due to the large dipole moment change associated with the stretching vibration of the polar carbon-nitrogen triple bond [19].
The tricyclic framework contributes additional characteristic absorptions in the fingerprint region below 1500 cm⁻¹. C-H stretching vibrations appear in the region 2850-3000 cm⁻¹, with the exact frequencies influenced by the strain and hybridization state of the carbon atoms within the constrained ring system [20] [18]. The presence of the ether oxygen within the tricyclic framework affects the vibrational frequencies of adjacent C-H and C-C bonds through electronic and geometric effects.
Ring breathing and skeletal stretching modes of the tricyclic system appear as medium-intensity absorptions between 800-1200 cm⁻¹ [21]. These vibrations are particularly sensitive to ring strain and provide fingerprint-like characteristics that distinguish this compound from other structural isomers.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | 2240-2260 | Strong | Nitrile group [16] [18] |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong | Tricyclic framework [20] |
| C-H bend | 1350-1480 | Medium | Methylene groups [18] |
| Ring stretching | 800-1200 | Medium | Skeletal vibrations [21] |
| C-O stretch | 1000-1100 | Medium | Ether linkage [20] |
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The nitrile group exhibits strong Raman activity, with the C≡N stretching vibration appearing as an intense band near 2200 cm⁻¹ [22]. The polarizability change associated with the triple bond stretching makes this vibration particularly prominent in the Raman spectrum.
The symmetric stretching and breathing modes of the tricyclic ring system are often more prominent in Raman than in infrared spectroscopy due to polarizability considerations [22]. These vibrations provide additional structural fingerprints that complement the infrared data and enable more complete vibrational assignment.
Ring deformation modes and low-frequency vibrations associated with the constrained tricyclic geometry appear in the region below 800 cm⁻¹ [21]. These modes are particularly sensitive to the three-dimensional structure and can provide information about conformational preferences and molecular flexibility.
The vibrational spectra provide direct evidence for the presence and environment of functional groups within the molecule. The frequency of the nitrile stretching vibration is sensitive to electronic effects and can indicate the degree of conjugation or inductive effects from the tricyclic framework [23] [17].
Overtone and combination bands in the near-infrared region provide additional structural information about the C≡N group and its interactions with the molecular framework [24]. These higher-order vibrational transitions can reveal details about anharmonicity and vibrational coupling that are not apparent in the fundamental vibrations.
Temperature-dependent vibrational studies can provide insights into molecular dynamics and conformational behavior within the rigid tricyclic framework. Although the molecule has limited conformational flexibility, subtle changes in vibrational frequencies with temperature can reveal information about intermolecular interactions and crystal packing effects.
High-resolution mass spectrometry provides definitive molecular weight determination and structural characterization of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile through precise mass measurement and fragmentation pattern analysis. The unique tricyclic structure with embedded ether functionality and nitrile substituent creates characteristic mass spectral signatures that enable unambiguous identification [25] [26].
The molecular ion of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile appears at m/z 135.0684 (calculated for C₈H₉NO⁺), providing definitive confirmation of the molecular formula [28]. High-resolution mass spectrometry enables determination of the exact mass with sub-millidalton precision, distinguishing this compound from isobaric interferences and confirming the presence of specific heteroatoms [26].
The molecular ion intensity varies depending on ionization conditions, with electron impact ionization typically producing moderate molecular ion abundance due to the stability of the tricyclic framework [25]. The presence of the ether oxygen and nitrile group influences the ionization efficiency and fragmentation pathways under different ionization conditions.
The mass spectral fragmentation of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile follows predictable pathways based on the stability of the tricyclic framework and the lability of functional groups [29] [30]. The nitrile group can undergo characteristic neutral losses, including loss of hydrogen cyanide (HCN, 27 mass units) to produce fragment ions at m/z 108 [31].
Alpha-cleavage adjacent to the nitrile carbon produces characteristic fragment ions that retain the tricyclic framework while eliminating the carbonitrile substituent [29]. These fragmentations provide structural information about the substitution pattern and the stability of the polycyclic core.
The oxirane ring within the tricyclic system can undergo ring-opening fragmentations under high-energy conditions, leading to rearrangement products that provide additional structural confirmation [5]. These rearrangements are particularly valuable for distinguishing between stereoisomeric forms of the compound.
| Fragment Ion | m/z | Loss | Structural Significance |
|---|---|---|---|
| [M]⁺- | 135 | - | Molecular ion [28] |
| [M-HCN]⁺ | 108 | -27 | Nitrile loss [31] |
| [M-CH₂CN]⁺ | 94 | -41 | Alpha-cleavage [29] |
| [C₆H₆O]⁺- | 94 | -41 | Tricyclic core [25] |
| [C₅H₅]⁺ | 65 | -70 | Ring fragmentation [30] |
Modern high-resolution mass spectrometers, particularly Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap instruments, provide exceptional mass accuracy and resolving power for structural characterization [26]. These instruments can achieve mass accuracies below 1 parts per million, enabling confident molecular formula assignment even for complex mixtures.
Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation information through collision-induced dissociation or other activation methods [32]. These techniques enable structural confirmation through systematic breakdown of molecular bonds and identification of diagnostic fragment ions.
The isotope pattern of the molecular ion provides additional confirmation of the molecular formula, with the characteristic M+1 peak intensity reflecting the number of carbon atoms present in the molecule [31]. For C₈H₉NO, the theoretical M+1 peak should appear at approximately 8.8% of the molecular ion intensity, providing an additional verification of the proposed structure.
High-resolution mass spectrometry, when combined with ion mobility spectrometry, can provide information about molecular shape and size that may distinguish between stereoisomeric forms [26]. Although stereoisomers have identical molecular weights, their different three-dimensional structures can lead to different gas-phase collision cross-sections.
Chiral derivatization followed by mass spectrometric analysis can enable differentiation of enantiomeric forms of 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile through formation of diastereomeric derivatives with characteristic mass spectral properties [32]. This approach is particularly valuable when optical resolution is challenging through other analytical methods.
The combination of chromatographic separation with high-resolution mass spectrometry enables analysis of complex mixtures containing multiple stereoisomers or regioisomers of the oxatricyclooctane framework [26]. This analytical approach provides both separation and identification capabilities essential for comprehensive structural characterization.